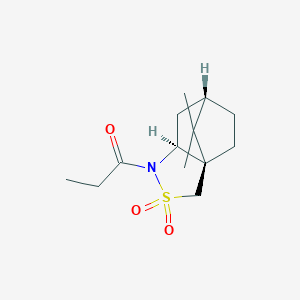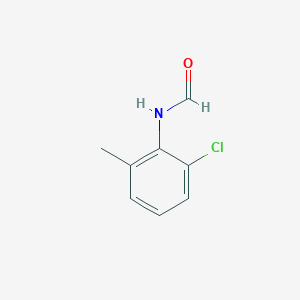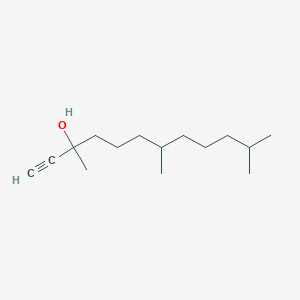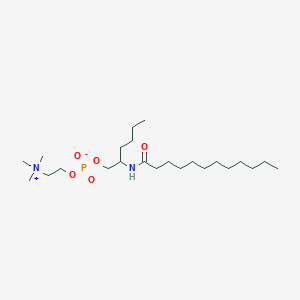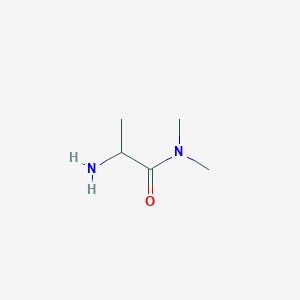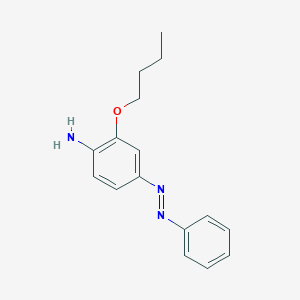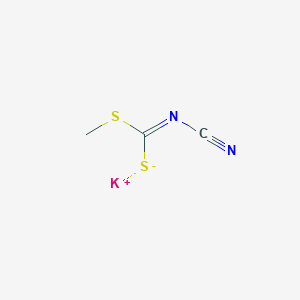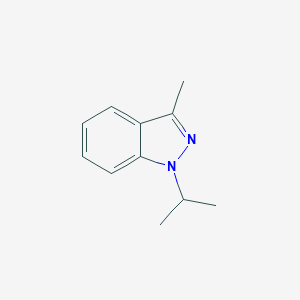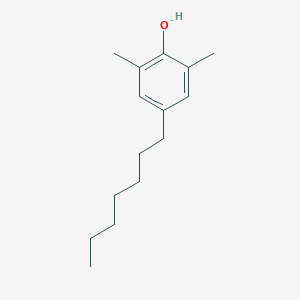
4-Heptyl-2,6-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Heptyl-2,6-dimethylphenol is a chemical compound that belongs to the family of alkylphenols. It is also known as HDMP-28 and is a synthetic opioid analogue. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
4-Heptyl-2,6-dimethylphenol has potential applications in medicinal chemistry and pharmacology. It has been shown to have opioid-like effects in animal models, including analgesia, sedation, and respiratory depression. This compound has also been investigated for its potential use in the treatment of opioid addiction and withdrawal symptoms. Additionally, 4-Heptyl-2,6-dimethylphenol has been studied for its potential use as a chemical probe to investigate the structure and function of opioid receptors in the brain.
Wirkmechanismus
The mechanism of action of 4-Heptyl-2,6-dimethylphenol is similar to that of opioids. It binds to the mu, delta, and kappa opioid receptors in the brain and spinal cord, resulting in the activation of downstream signaling pathways. This leads to the release of neurotransmitters such as dopamine, which produces the characteristic effects of opioids, including analgesia, sedation, and euphoria.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Heptyl-2,6-dimethylphenol are similar to those of opioids. It produces analgesia by blocking pain signals in the brain and spinal cord. It also produces sedation by affecting the activity of neurons in the brainstem that regulate arousal and wakefulness. Additionally, 4-Heptyl-2,6-dimethylphenol can produce respiratory depression, which can be life-threatening at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Heptyl-2,6-dimethylphenol in lab experiments is that it has a high affinity for opioid receptors, making it a useful tool for studying the structure and function of these receptors. Additionally, its synthetic nature allows for precise control over its chemical properties, which can be useful for investigating the structure-activity relationship of opioid ligands.
One limitation of using 4-Heptyl-2,6-dimethylphenol in lab experiments is that it has not been extensively studied in humans, and its safety and efficacy are not well-established. Additionally, it has potential for abuse and dependence, which can be a concern when working with controlled substances.
Zukünftige Richtungen
There are several future directions for research on 4-Heptyl-2,6-dimethylphenol. One area of interest is the development of new opioid ligands with improved selectivity and reduced side effects. Another area of interest is the investigation of the role of opioid receptors in the development of addiction and withdrawal symptoms. Additionally, there is potential for the use of 4-Heptyl-2,6-dimethylphenol as a chemical probe to investigate the role of opioid receptors in various disease states, including chronic pain, depression, and anxiety disorders.
Conclusion:
In conclusion, 4-Heptyl-2,6-dimethylphenol is a synthetic opioid analogue that has potential applications in medicinal chemistry and pharmacology. Its synthesis method is well-established, and it has been shown to have opioid-like effects in animal models. However, its safety and efficacy in humans are not well-established, and it has potential for abuse and dependence. Future research directions include the development of new opioid ligands with improved selectivity and reduced side effects, as well as the investigation of the role of opioid receptors in various disease states.
Synthesemethoden
The synthesis of 4-Heptyl-2,6-dimethylphenol involves the reaction of 2,6-dimethylphenol with heptanal in the presence of a Lewis acid catalyst such as boron trifluoride. The reaction is carried out under reflux conditions, and the resulting product is purified using chromatographic techniques. The yield of the reaction is around 70%, and the purity of the product is greater than 99%.
Eigenschaften
CAS-Nummer |
10138-19-9 |
|---|---|
Produktname |
4-Heptyl-2,6-dimethylphenol |
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
4-heptyl-2,6-dimethylphenol |
InChI |
InChI=1S/C15H24O/c1-4-5-6-7-8-9-14-10-12(2)15(16)13(3)11-14/h10-11,16H,4-9H2,1-3H3 |
InChI-Schlüssel |
ODXLPNFLMWDVLM-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CC(=C(C(=C1)C)O)C |
Kanonische SMILES |
CCCCCCCC1=CC(=C(C(=C1)C)O)C |
Andere CAS-Nummern |
10138-19-9 |
Synonyme |
4-Heptyl-2,6-dimethylphenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



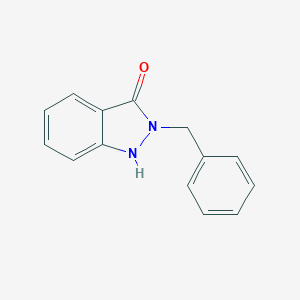
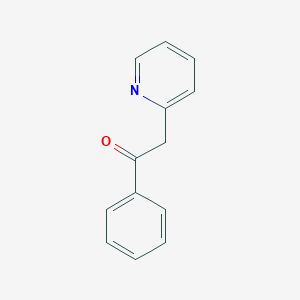
![4-Acetyl-1-azabicyclo[2.2.1]heptane](/img/structure/B156942.png)
